molecular formula C12H13N3O B12929953 3-(1-piperazinylcarbonyl)Benzonitrile

3-(1-piperazinylcarbonyl)Benzonitrile

Cat. No.: B12929953
M. Wt: 215.25 g/mol
InChI Key: PETUBDODDHRBNM-UHFFFAOYSA-N
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Description

3-(piperazine-1-carbonyl)benzonitrile is a chemical compound with the molecular formula C12H13N3O. It is known for its unique structure, which includes a piperazine ring attached to a benzonitrile moiety through a carbonyl group. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperazine-1-carbonyl)benzonitrile typically involves the reaction of piperazine with benzonitrile in the presence of a suitable catalystThe reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 3-(piperazine-1-carbonyl)benzonitrile can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process may involve the use of automated systems to monitor and adjust parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-(piperazine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(piperazine-1-carbonyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(piperazine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(piperazine-1-carbonyl)benzamide
  • 3-(piperazine-1-carbonyl)benzoic acid
  • 3-(piperazine-1-carbonyl)benzaldehyde

Uniqueness

Compared to its analogs, 3-(piperazine-1-carbonyl)benzonitrile is unique due to its nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

3-(piperazine-1-carbonyl)benzonitrile

InChI

InChI=1S/C12H13N3O/c13-9-10-2-1-3-11(8-10)12(16)15-6-4-14-5-7-15/h1-3,8,14H,4-7H2

InChI Key

PETUBDODDHRBNM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC(=C2)C#N

Origin of Product

United States

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